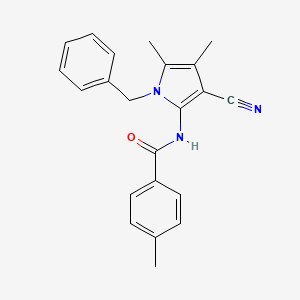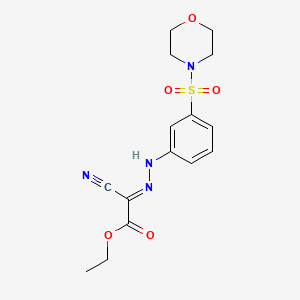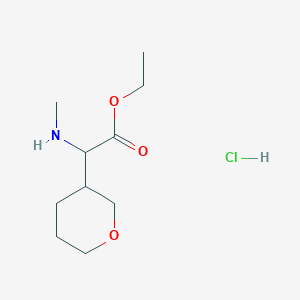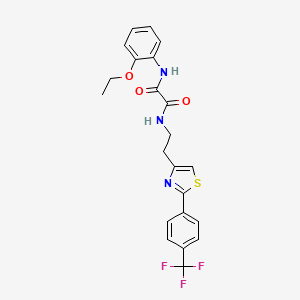
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer properties. In
科学的研究の応用
Chemical Reactions and Synthesis
Synthesis Techniques : N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide is involved in various chemical synthesis processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with cyclic enehydrazino ketones has been studied, leading to the formation of complex compounds, including benzamides. This research indicates the compound's role in synthesizing novel molecular structures (Racheva, Aliev, & Maslivets, 2008).
Potential Antitumor Applications : A study on cyanoacetamide in heterocyclic chemistry reported the synthesis of various derivatives, including those related to the chemical structure . These derivatives were evaluated for antitumor and antioxidant activities, highlighting the potential biomedical applications of these compounds (Bialy & Gouda, 2011).
Synthesis of Progestrone Receptor Modulator : Another study focused on synthesizing a novel nonsteroidal progestrone receptor modulator using a similar compound. This research contributes to understanding the synthesis processes for pharmaceutical applications (Xiao Yong-mei, 2013).
Material Science and Engineering
Corrosion Inhibition : A study investigated the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at carbon steel/hydrochloric acid interface. This research is pertinent to understanding how similar compounds can be used in material science, specifically in corrosion inhibition (Tawfik, 2015).
Conducting Polymers : In the field of conducting polymers, a study on Poly[bis(pyrrol-2-yl)arylenes] explored how these materials, synthesized from low oxidation potential monomers based on pyrrole, including dimethyl derivatives, could be utilized. This research opens avenues for using similar compounds in the development of new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Biomedical Research
Anticancer Activity : A research paper on potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template discussed the design, synthesis, and in vitro anticancer activity of various derivatives. This study signifies the relevance of similar compounds in developing new anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).
Monoclonal Antibody Production : In the field of biotechnology, a study focused on how 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could improve monoclonal antibody production in a Chinese hamster ovary cell culture. This research is significant for understanding how similar compounds can enhance biopharmaceutical production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Safety and Hazards
特性
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-9-11-19(12-10-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-7-5-4-6-8-18/h4-12H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBVIYLAYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)





![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)
![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)


